N,2-Dihydroxypropanimidamid

Übersicht

Beschreibung

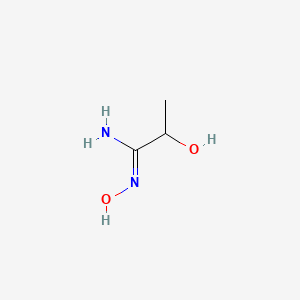

(1Z)-N',2-dihydroxypropanimidamide is a useful research compound. Its molecular formula is C3H8N2O2 and its molecular weight is 104.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1Z)-N',2-dihydroxypropanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z)-N',2-dihydroxypropanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclen

N,2-Dihydroxypropanimidamid: dient als vielseitiger Baustein bei der Synthese verschiedener Heterocyclen. Zu diesen gehören Benzimidazole, Aminoquinazoline und Triazole, die in der pharmazeutischen und agrochemischen Industrie eine wichtige Rolle spielen .

Prodrug-Formulierung

Diese Verbindung wird bei der Entwicklung von Prodrug-Kandidaten eingesetzt, um die Zellpermeabilität und orale Bioverfügbarkeit zu verbessern. Sie ist besonders relevant bei der Herstellung von Inhibitoren für Enzyme wie Indolamin-2,3-Dioxygenase, die in der Krebsforschung eine wichtige Rolle spielen .

Koordinationschemie

In der Koordinationschemie wirkt This compound als chelatisierender Ligand für Metallionen. Diese Anwendung ist für die Herstellung komplexer Strukturen mit Metallen für die Katalyse oder Materialwissenschaft unerlässlich .

Dotierung von organischen Materialien

Die Verbindung ist an Dotierungsmechanismen für n-Typ-organische Materialien beteiligt, ein Prozess, der für die Verbesserung der Effizienz von organischen Halbleitern, die in thermoelektrischen Anwendungen eingesetzt werden, unerlässlich ist .

Amidin-Synthese

Es ist ein wichtiges Zwischenprodukt bei der Synthese von Amiden. Amide sind funktionelle Gruppen in der organischen Chemie, die Anwendungen von der Katalyse bis zur Arzneimittelentwicklung haben .

Biologische Aktivität

(1Z)-N',2-dihydroxypropanimidamide is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C3H8N2O2

- Molecular Weight : 104.11 g/mol

- IUPAC Name : (1Z)-N',2-dihydroxypropanimidamide

- CAS Number : 1609388-55-7

The compound features both hydroxyl (-OH) and amidine (C=N-NH2) functional groups, contributing to its chemical reactivity and biological interactions.

The biological activity of (1Z)-N',2-dihydroxypropanimidamide is primarily attributed to its ability to interact with various enzymes and receptors. It acts as an enzyme inhibitor by binding to active sites or altering enzyme conformation, which can disrupt normal biochemical pathways. This interaction is crucial for its potential therapeutic effects, particularly in the following areas:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell signaling.

- Biochemical Probes : Its unique structure allows it to serve as a biochemical probe in research settings, facilitating the study of enzyme mechanisms and interactions.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of (1Z)-N',2-dihydroxypropanimidamide:

- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies have shown that it possesses antimicrobial properties against certain pathogens.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of (1Z)-N',2-dihydroxypropanimidamide on a specific enzyme related to metabolic disorders. The results indicated a significant reduction in enzyme activity, demonstrating the compound's potential as a therapeutic agent for conditions like diabetes and obesity.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Enzyme Activity (U/mL) | 100 | 45 |

| Inhibition Percentage | - | 55% |

Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity of (1Z)-N',2-dihydroxypropanimidamide using DPPH radical scavenging assays. The compound showed a notable ability to neutralize free radicals, suggesting its utility in preventing oxidative damage.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Applications in Medicine and Industry

Given its biological properties, (1Z)-N',2-dihydroxypropanimidamide has potential applications in various fields:

- Pharmaceutical Development : The compound could be developed into drugs targeting metabolic disorders, inflammation, or infections.

- Research Tool : As a biochemical probe, it aids in understanding enzyme mechanisms and cellular processes.

- Industrial Use : Its chemical properties make it suitable for use in synthesizing specialty chemicals.

Eigenschaften

IUPAC Name |

N',2-dihydroxypropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-2(6)3(4)5-7/h2,6-7H,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQGERCRJDBWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=N/O)/N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966414 | |

| Record name | N,2-Dihydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52046-55-6 | |

| Record name | N,2-Dihydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.